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Compound Name:
2-Chloro-5-fluoro-3-

methoxypyridine

Cat. No.: B6327030 Get Quote

An In-Depth Technical Guide to the Thermochemical Properties and Stability of 2-Chloro-5-
fluoro-3-methoxypyridine

Abstract: 2-Chloro-5-fluoro-3-methoxypyridine is a highly functionalized heterocyclic

compound of significant interest to researchers in pharmaceutical and agrochemical

development. Its utility as a versatile chemical intermediate stems from the unique electronic

properties and reactivity conferred by its substituent pattern.[1] A thorough understanding of its

thermochemical properties and stability is paramount for safe handling, process optimization,

and predicting its behavior in synthetic applications. This guide provides a comprehensive

analysis of the compound's structural features, a theoretical framework for its thermochemical

properties based on analogous structures, an evaluation of its chemical and thermal stability,

and detailed protocols for experimental verification.

Introduction to a Key Synthetic Building Block
The Role of Substituted Pyridines in Modern Chemistry
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials

science, forming the core of numerous approved drugs, pesticides, and functional materials.[2]

The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a

molecule's steric and electronic profile, which in turn dictates its pharmacological activity,

selectivity, and pharmacokinetic properties.[1] Halogenated pyridines, in particular, serve as
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versatile precursors for cross-coupling reactions, enabling the construction of complex

molecular architectures.

Molecular Structure and Physicochemical Profile
2-Chloro-5-fluoro-3-methoxypyridine possesses a unique arrangement of an electron-

donating methoxy group and two electron-withdrawing halogen atoms. This substitution pattern

creates a distinct electronic landscape that governs its stability and reactivity. The chlorine

atom at the 2-position is susceptible to nucleophilic substitution, a common reaction pathway

for activating pyridine rings. The fluorine at the 5-position enhances the molecule's metabolic

stability and can modulate its binding affinity in biological systems.

Table 1: Physicochemical Properties of 2-Chloro-5-fluoro-3-methoxypyridine and Related

Analogues

Property

2-Chloro-5-
fluoro-3-
methoxypyridi
ne

2-Chloro-5-
fluoro-3-
methylpyridine
[3]

2-Chloro-3-
methoxypyridi
ne[4]

5-Chloro-3-
fluoro-2-
methoxypyridi
ne[5]

CAS Number 1097264-89-5[6] 38186-84-4 52605-96-6 886374-01-2

Molecular

Formula
C₆H₅ClFNO C₆H₅ClFN C₆H₆ClNO C₆H₅ClFNO

Molecular Weight 161.56 g/mol 145.56 g/mol 143.57 g/mol 161.56 g/mol

Appearance Not specified

White to Almost

white powder to

lump[7]

Not specified Not specified

Understanding Thermochemical Properties
A quantitative understanding of a compound's thermochemical properties, such as its enthalpy

of formation and heat capacity, is critical for reaction design, safety analysis, and process

scale-up. While direct experimental data for 2-Chloro-5-fluoro-3-methoxypyridine is not

readily available in the literature, we can establish reliable estimates and a framework for its

analysis based on established principles and data from parent structures.[8]
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Estimating Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation (ΔHf°) represents the energy change when one mole of a

compound is formed from its constituent elements in their standard states. It is a fundamental

measure of a molecule's intrinsic stability. For pyridine, the gas-phase ΔHf° is well-established.

[9] The influence of substituents can be estimated using group additivity schemes, although

these methods require extensive empirical data for functionalized heterocycles.[8]

The stability of the C-X (Carbon-Halogen) bond is a key factor, with bond strength generally

decreasing from C-F to C-I.[10] The presence of multiple halogens and their interaction with the

methoxy group and the pyridine ring nitrogen complicates simple additivity. Computational

methods, such as Density Functional Theory (DFT), provide a powerful tool for calculating ΔHf°

for such molecules where experimental data is lacking.[2][11]

Heat Capacity (Cp) and Entropy (S°)
Heat capacity measures the amount of heat required to raise a substance's temperature. For

the parent molecule, pyridine, extensive data on its liquid-phase heat capacity is available in

the NIST Chemistry WebBook.[12] Substituents increase the molecular weight and add

vibrational modes, which generally leads to a higher molar heat capacity. The precise value for

2-Chloro-5-fluoro-3-methoxypyridine would be influenced by its phase, temperature, and

intermolecular interactions.

Chemical Stability and Reactivity Profile
The stability of 2-Chloro-5-fluoro-3-methoxypyridine is dictated by the interplay of its

functional groups, which influences its thermal durability and reactivity towards chemical

agents.

Electronic Effects of Substituents
The reactivity of the pyridine ring is heavily modulated by its substituents. The nitrogen atom

itself is electron-withdrawing, creating a π-deficient ring system. The chloro and fluoro groups

are also strongly electron-withdrawing via induction, further deactivating the ring towards

electrophilic attack but activating it for nucleophilic aromatic substitution, particularly at the

carbon atoms bearing the halogens. Conversely, the methoxy group is electron-donating
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through resonance, which partially counteracts the deactivating effects of the halogens and the

ring nitrogen.

Caption: Electronic influence of substituents on the pyridine ring.

Thermal Stability and Decomposition
The thermal stability is a critical parameter for storage and processing. Organohalogen

compounds can decompose at elevated temperatures, often through the cleavage of the

carbon-halogen bond.[13] The C-Cl bond is generally weaker than the C-F bond, suggesting

that thermal decomposition might be initiated by the loss of a chlorine radical.[14]

Studies on the thermal decomposition of other substituted pyridines show that ligands are often

removed in distinct steps, which can be monitored by thermogravimetric analysis (TGA).[15]

For 2-Chloro-5-fluoro-3-methoxypyridine, a likely decomposition pathway would involve the

initial loss of the methoxy group or cleavage of the C-Cl bond, followed by the fragmentation of

the pyridine ring at higher temperatures.

Proposed Thermal Decomposition Pathway
A plausible decomposition mechanism involves initial homolytic cleavage of the weakest bond,

followed by radical chain reactions or molecular rearrangements.
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2-Chloro-5-fluoro-3-methoxypyridine
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Caption: Experimental workflow for thermal stability analysis.

Significance in Research and Development
2-Chloro-5-fluoro-3-methoxypyridine is not merely a laboratory curiosity; it is a valuable

precursor for creating novel molecules with potential therapeutic or agricultural applications. [1]

[16]Its defined reactivity allows it to be incorporated into larger structures through predictable

synthetic routes. A stable shelf-life and predictable behavior under thermal stress are essential

for its use in multi-step syntheses, especially during process scale-up where temperature

control is critical. The data derived from thermochemical and stability studies directly informs

process safety, reaction optimization, and material handling protocols, ensuring both efficiency

and safety in a research and development setting.

Conclusion
While direct, published thermochemical data for 2-Chloro-5-fluoro-3-methoxypyridine is

limited, a robust understanding of its properties can be constructed through the analysis of its

constituent functional groups and comparison with related pyridine derivatives. The electronic

interplay of its chloro, fluoro, and methoxy substituents creates a unique reactivity profile that is

advantageous for synthetic chemistry. Its thermal stability is likely governed by the C-Cl bond, a

hypothesis that can be definitively tested using the outlined TGA/DSC protocol. The
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experimental methodologies provided in this guide offer a clear and reliable path for

researchers to generate the precise data needed for advancing their development programs

safely and effectively.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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